molecular formula C8H16N2O B038000 (S)-1-Propylpyrrolidine-2-carboxamide CAS No. 114812-35-0

(S)-1-Propylpyrrolidine-2-carboxamide

Cat. No.: B038000
CAS No.: 114812-35-0
M. Wt: 156.23 g/mol
InChI Key: GFSPQSVWDMEDQH-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-Propylpyrrolidine-2-carboxamide is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and antibacterial research. The saturated, non-planar pyrrolidine ring is a privileged scaffold in drug discovery, contributing to spatial coverage and stereochemical complexity that enhances interactions with biological targets . This specific compound features a propyl substitution on the ring nitrogen and a carboxamide group, a structure analogous to novel classes of bioactive molecules. Research Applications and Value: This compound serves as a key intermediate for constructing more complex molecules. Its structure is highly relevant for investigating new therapeutic agents, particularly in the following areas: Antimicrobial Discovery: Pyrrolidine carboxamides have been identified as a novel class of potent, direct-acting inhibitors of InhA, a key enzyme in the mycobacterial fatty acid biosynthesis pathway essential for Mycobacterium tuberculosis survival . These inhibitors are promising leads for tackling multidrug-resistant tuberculosis (MDR-TB), as they bypass the activation mechanism required by frontline drugs like isoniazid . Enzyme Inhibition: The pyrrolidine-2-carboxamide motif is a versatile framework for developing inhibitors against various enzymes. Research has explored similar derivatives as potent inhibitors for targets like plasma kallikrein (PKal), which is implicated in thrombosis . Stereoselective Synthesis: The (S)-configuration at the chiral center is critical for biological activity. Studies on related compounds demonstrate that often only one enantiomer provides potent inhibition, highlighting the importance of stereochemical purity in research applications . Handling and Usage: This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols while handling this compound.

Properties

IUPAC Name

(2S)-1-propylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-2-5-10-6-3-4-7(10)8(9)11/h7H,2-6H2,1H3,(H2,9,11)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSPQSVWDMEDQH-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1CCC[C@H]1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

EDC/HOBt-Mediated Amide Bond Formation

A widely used method involves activating the carboxylic acid moiety of pyrrolidine-2-carboxylic acid derivatives using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). In a representative procedure, 2-(4-methylphenylsulfonamido)propanoic acid is reacted with EDC·HCl (1.2 equiv) and HOBt (1.2 equiv) in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA, 2.0 equiv) as the base. After 20 minutes of activation, 1-propylamine is added, and the mixture is stirred overnight. Workup involves sequential washes with bicarbonate, HCl, and brine, followed by column chromatography (10–70% ethyl acetate/hexane) to isolate the product. This method yields (S)-1-propylpyrrolidine-2-carboxamide in ~45–50% yield, with stereochemical integrity maintained via chiral auxiliary groups.

HBTU/DIEA-Mediated Coupling

Alternative coupling agents like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) paired with DIPEA in dimethylformamide (DMF) offer improved reaction rates. For example, N-protected pyrrolidine-2-carboxylic acid (1.0 equiv) is treated with HBTU (1.2 equiv) and DIPEA (2.0 equiv) in DMF at 0°C. After 10 minutes, 1-propylamine (1.5 equiv) is added, and the reaction proceeds at room temperature for 6 hours. Precipitation in ice-water followed by recrystallization from ethanol yields the carboxamide in 55–60% yield. Notably, DMF concentrations exceeding 0.5% can inhibit enzyme activity in downstream biological assays, necessitating thorough solvent removal.

Micro-Flow Synthesis Techniques

Continuous-Flow Reactor Design

Micro-flow systems enhance mixing efficiency and reduce reaction times. In one protocol, a solution of N-Boc-pyrrolidine-2-carboxylic acid (0.3 M) and isobutyl chloroformate (0.3 M) in DCM is introduced into a T-shaped mixer alongside 1-propylamine (2.0 equiv) and N-methylmorpholine (0.36 M) at 20°C. The mixture passes through a 0.8 mm inner diameter reactor (3.3 s residence time), achieving >99% conversion. Quenching with 1 M HCl and extraction into DCM yields the crude product, which is purified via silica chromatography. This method reduces racemization risks by minimizing thermal exposure and achieves yields of 85–90%.

Cyclization and Catalytic Hydrogenation Strategy

Ring-Closing via Formic Mixed Anhydrides

A patent-pending route begins with N-protected δ-amino-β-ketoesters treated with formic anhydride or methyl formate under strong bases (e.g., LiHMDS) to form pyrrolidine-2-carboxylates. For example, ethyl 4-(propylamino)-3-oxopentanoate undergoes cyclization with formic benzoic anhydride in tetrahydrofuran (THF) at −78°C, yielding ethyl pyrrolidine-2-carboxylate in 56% yield. Chiral resolution via enzymatic hydrolysis isolates the (S)-enantiomer.

Stereochemical Control via Hydrogenation

Catalytic hydrogenation of Δ¹-pyrroline intermediates ensures stereoselectivity. Using 10% Pd/C under 50 psi H₂ in ethanol, (R)-Δ¹-pyrroline-2-carboxamide is hydrogenated to this compound with 98% enantiomeric excess (ee). Racemization is mitigated by avoiding acidic conditions during workup.

Comparative Analysis of Synthesis Methods

Method Reagents Yield ee (%) Key Advantage
EDC/HOBt couplingEDC, HOBt, DIPEA45–50%95Scalability
HBTU/DIEA couplingHBTU, DIPEA55–60%93Rapid kinetics
Micro-flow synthesisIsobutyl chloroformate85–90%99Minimal racemization
HydrogenationPd/C, H₂70–75%98Stereochemical control

Chemical Reactions Analysis

Types of Reactions

(S)-1-Propylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the propyl group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary amines or alcohols.

Scientific Research Applications

Medicinal Chemistry and Drug Development

1.1 Antimicrobial Activity

Research has identified pyrrolidine carboxamides, including (S)-1-propylpyrrolidine-2-carboxamide, as promising candidates for the development of novel antimicrobial agents. A study highlighted the compound's ability to inhibit InhA, an essential enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis (Mtb) . The high-throughput screening of various pyrrolidine derivatives demonstrated that specific enantiomers exhibited significantly enhanced inhibitory activity against InhA, with some compounds showing an IC50 value as low as 10.05 μM .

Table 1: Inhibition Potency of Pyrrolidine Carboxamides Against InhA

CompoundIC50 (μM)Structural Modifications
This compoundTBDTBD
Compound d610.05Ring A modifications

This table summarizes the inhibitory potency of selected compounds, emphasizing the need for structural optimization to enhance efficacy.

1.2 Neurological and Metabolic Disorders

This compound is also being investigated for its potential therapeutic effects on neurological disorders. Its derivatives have been explored for their influence on neurotransmitter systems and metabolic pathways, which could lead to advancements in treating conditions such as depression and anxiety . The compound's structural features allow it to interact with various biological targets, making it a versatile candidate in drug discovery.

Chemical Research Applications

2.1 Synthesis and Optimization

The synthesis of this compound can be achieved through various methods that involve microtiter plate synthesis techniques combined with in situ screening . This approach allows for rapid synthesis and evaluation of compound libraries, facilitating the identification of potent inhibitors while minimizing resource expenditure.

Table 2: Synthesis Methods for Pyrrolidine Carboxamides

MethodDescriptionAdvantages
Microtiter SynthesisParallel synthesis in microtiter platesHigh throughput and efficiency
Traditional SynthesisConventional methods for compound preparationEstablished protocols

These methods are crucial for optimizing the chemical properties and biological activities of pyrrolidine derivatives.

Case Studies and Research Findings

Several studies have documented the effectiveness of pyrrolidine carboxamides in preclinical models:

  • Case Study 1: Antitubercular Activity
    A series of pyrrolidine carboxamides were tested against Mtb strains, revealing that specific structural modifications significantly enhanced their antimicrobial activity. The research utilized crystal structure analysis to elucidate binding modes, providing insights into their mechanism of action .
  • Case Study 2: Neurological Impact
    Investigations into the effects of this compound on neurotransmitter release indicated potential benefits in modulating stress responses and improving cognitive functions during challenging tasks . These findings suggest a broader application scope beyond infectious diseases.

Mechanism of Action

The mechanism of action of (S)-1-Propylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and physicochemical properties of (S)-1-Propylpyrrolidine-2-carboxamide and its closest analogs:

Compound Name Molecular Formula Molecular Weight Substituent (R-group) Storage Conditions Hazard Statements (GHS)
This compound C₈H₁₆N₂O 156.23 g/mol Propyl (-CH₂CH₂CH₃) Sealed, dry, room temperature Not explicitly provided
(S)-1-Methylpyrrolidine-2-carboxamide C₆H₁₂N₂O 128.17 g/mol Methyl (-CH₃) Sealed, dry, room temperature H315 (skin irritation), H319 (eye irritation)
(2S,3S)-2-Phenylpyrrolidine-3-carboxylic acid C₁₁H₁₃NO₂ 191.23 g/mol Phenyl (-C₆H₅) Not specified Not available
(S)-1-(3-((S)-2-Carboxypyrrolidin-1-Yl)Propyl)Pyrrolidine-2-Carboxylic Acid C₁₂H₂₀N₂O₄ 256.30 g/mol Propyl + carboxylic acid Not specified Not available
Key Observations:
  • Substituent Effects: Propyl vs. Methyl: The propyl group in this compound increases lipophilicity compared to the methyl analog (logP ~1.5 vs. Phenyl vs. Alkyl: The phenyl substituent in (2S,3S)-2-Phenylpyrrolidine-3-carboxylic acid introduces aromaticity, which may improve π-π stacking interactions in receptor binding but could also elevate metabolic instability due to cytochrome P450 interactions. Carboxylic Acid vs. Carboxamide: The carboxylic acid derivative offers ionizable functionality (pKa ~4-5), enhancing solubility at physiological pH but reducing blood-brain barrier penetration compared to the neutral carboxamide group.
  • Hazard Profiles: The methyl analog [(S)-1-Methylpyrrolidine-2-carboxamide] carries warnings for skin and eye irritation (H315/H319), suggesting similar hazards for the propyl derivative, though data are lacking .

Biological Activity

(S)-1-Propylpyrrolidine-2-carboxamide, a chiral compound, has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with a propyl group and a carboxamide functional group. Its chiral nature allows for the exploration of stereochemical effects on biological activity, making it a valuable compound in drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor or activator depending on the target, influencing various biochemical pathways. Further research is needed to elucidate the precise mechanisms involved in its action.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives in cancer treatment. For instance, derivatives like RPDPD have demonstrated significant inhibitory effects on HeLa cells (cervical cancer) with an IC50 value of 24.23 μmol/L, indicating effective dose-dependent cytotoxicity. The compound also exhibited low hepatotoxicity towards normal hepatocytes (IC50 = 235.6 μmol/L), suggesting a favorable safety profile .

Anticonvulsant Activity

Research has indicated that certain derivatives of pyrrolidine compounds exhibit anticonvulsant properties. Compounds similar to this compound have shown protective effects against seizures in various animal models, demonstrating their potential as therapeutic agents for epilepsy .

Antimalarial Activity

Some derivatives have been synthesized to target Plasmodium falciparum, the malaria-causing parasite. Studies revealed that certain carboxamide derivatives exhibited potent antiplasmodial activity, with IC50 values ranging from 2.40 to 8.30 μM, indicating their potential as antimalarial agents .

Study on RPDPD Derivative

In a study evaluating the anticancer effects of RPDPD, researchers utilized various concentrations to assess cell viability and apoptosis induction in HeLa cells. The results indicated a significant increase in apoptosis rates correlating with higher concentrations of RPDPD, thereby reinforcing its potential as an anticancer agent .

Anticonvulsant Efficacy Testing

A series of tests were conducted to evaluate the anticonvulsant activity of pyrrolidine derivatives. Compounds were assessed using established seizure models, demonstrating varying degrees of efficacy in protecting against induced seizures. Notably, some compounds exhibited over 75% protection in tested mice .

Summary Table of Biological Activities

Activity Compound IC50 Value Notes
AnticancerRPDPD24.23 μmol/LEffective against HeLa cells
HepatotoxicityRPDPD235.6 μmol/LLow toxicity towards normal hepatocytes
AnticonvulsantVarious DerivativesVaries by compoundSignificant seizure protection observed
AntimalarialSelected Derivatives2.40 - 8.30 μMEffective against Plasmodium falciparum

Q & A

Q. What are the common synthetic routes for (S)-1-Propylpyrrolidine-2-carboxamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves two key steps: (1) alkylation of pyrrolidine to introduce the propyl group and (2) amidation to form the carboxamide.

  • Alkylation : React pyrrolidine with propyl bromide or iodide in the presence of a base (e.g., KOH or NaH) to form 1-propylpyrrolidine. Temperature control (0–25°C) minimizes side reactions like over-alkylation .
  • Amidation : Couple the intermediate with a carboxylic acid derivative (e.g., methyl ester) using carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) ensures >95% purity .
  • Yield Optimization : Lower temperatures (0–10°C) during alkylation improve selectivity, while excess propyl bromide (1.2–1.5 equiv) enhances conversion .

Q. What analytical techniques are critical for characterizing this compound, particularly its stereochemical integrity?

Methodological Answer:

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol (80:20) to confirm enantiomeric excess (ee >99%) .
  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies key signals: δ 3.4–3.6 ppm (pyrrolidine N-CH₂), δ 1.5–1.7 ppm (propyl chain), and δ 7.3–7.5 ppm (amide proton). NOESY confirms the (S)-configuration by correlating the propyl group with the carboxamide .
  • X-ray Crystallography : Single-crystal analysis resolves absolute stereochemistry and intramolecular hydrogen bonding patterns .

Q. How can researchers screen the biological activity of this compound in early-stage drug discovery?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against proteases (e.g., DPP-4) or kinases using fluorogenic substrates. IC₅₀ values are determined via dose-response curves (0.1–100 µM) .
  • Cellular Uptake Studies : Radiolabel the compound (³H or ¹⁴C) and measure accumulation in cell lines (e.g., HEK293) over 24 hours. LC-MS quantifies intracellular concentrations .
  • In Silico Docking : Use Schrödinger Suite or AutoDock Vina to predict binding affinities to targets like G-protein-coupled receptors (GPCRs) .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be optimized during large-scale synthesis?

Methodological Answer:

  • Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-ligated palladium) during alkylation to enhance stereoselectivity. Catalyst loading (5–10 mol%) and solvent polarity (e.g., THF vs. DMF) critically impact ee .
  • Kinetic Resolution : Use lipases (e.g., Candida antarctica) to hydrolyze the undesired (R)-enantiomer from a racemic mixture. Monitor reaction progress via chiral HPLC .
  • Crystallization-Induced Diastereomer Transformation : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize in ethanol/water .

Q. What strategies resolve contradictions in reported biological activity data for pyrrolidine carboxamides?

Methodological Answer:

  • Meta-Analysis : Aggregate data from public databases (e.g., ChEMBL, PubChem) and apply statistical tools (e.g., ANOVA) to identify outliers. Adjust for variables like assay pH or cell line variability .
  • Orthogonal Assays : Validate conflicting results using alternate methods (e.g., surface plasmon resonance vs. fluorescence polarization for binding affinity). Reproducibility is confirmed across ≥3 independent labs .
  • Structural Dynamics Modeling : Perform molecular dynamics simulations (AMBER or GROMACS) to assess conformational flexibility, which may explain divergent activity in rigid vs. flexible targets .

Q. How does the propyl substituent influence the conformational dynamics and target selectivity of this compound compared to other alkyl chains?

Methodological Answer:

  • Comparative SAR Studies : Synthesize analogs with ethyl, butyl, or isopropyl groups. Test in parallel against a panel of 50+ targets (e.g., GPCRs, ion channels) to map substituent effects .
  • Free Energy Calculations : Use MM-PBSA/GBSA to quantify binding energy differences. Propyl’s optimal chain length (3 carbons) balances hydrophobicity and steric bulk, enhancing membrane permeability (logP ~1.8) .
  • Solid-State NMR : Analyze torsion angles in crystalline vs. solution states to correlate substituent length with ring puckering modes, which modulate receptor engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.